2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone
CAS No.: 17133-48-1
Cat. No.: VC21039265
Molecular Formula: C10H10ClNO
Molecular Weight: 195.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17133-48-1 |
|---|---|
| Molecular Formula | C10H10ClNO |
| Molecular Weight | 195.64 g/mol |
| IUPAC Name | 2-chloro-1-(2,3-dihydroindol-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 |
| Standard InChI Key | ARHQTTKUMFDVJJ-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)CCl |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)CCl |
Introduction
Chemical Structure and Properties
2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone, also known as 1-(Chloroacetyl)indoline, is characterized by its indoline core with a chloroacetyl group attached to the nitrogen atom. The compound has a molecular formula of C₁₀H₁₀ClNO and a molecular weight of 195.65 g/mol . Its structure can be represented by the InChI notation: InChI=1/C10H10ClNO/c11-7-10(13)12-6-5-8-3-1-2-4-9(8)12/h1-4H,5-7H2 .
The compound exhibits several key structural features that contribute to its chemical behavior:
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The indole moiety contributes to its potential biological activity, as indole derivatives are widely recognized for their pharmacological applications
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The presence of the chloro group indicates reactivity typical of halogenated compounds, making it prone to nucleophilic substitution reactions
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The carbonyl group (ethanone) enables participation in condensation reactions and functions as an electrophile in various organic transformations
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The compound likely exhibits moderate to high lipophilicity due to its indole structure, influencing its solubility and permeability in biological systems
Physical Properties
Based on its structural characteristics, 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone typically manifests as a solid at room temperature with limited water solubility but good solubility in organic solvents such as dichloromethane and chloroform . This profile makes it suitable for various synthetic applications in organic chemistry.
Common Synonyms
The compound is known by several synonyms in chemical databases and literature:
| Synonym | Registry |
|---|---|
| 1-(Chloroacetyl)Indoline | Common name |
| 2-chloro-1-(2,3-dihydro-1H-indol-1-yl)ethanone | IUPAC |
| Timtec-Bb Sbb000348 | Database identifier |
| Akos Bbs-00005425 | Database identifier |
| Asischem T66737 | Commercial designation |
Synthesis Methods
Standard Synthetic Route
The most common synthetic approach for 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone involves the reaction between indoline and chloroacetyl chloride. This reaction proceeds efficiently under mild conditions, making it accessible for both laboratory and industrial scale production .
The standard procedure follows these steps:
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A solution of indoline (4.19 mmol) and triethylamine (5.03 mmol) in dichloromethane (15 ml) is prepared.
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Chloroacetyl chloride (4.6 mmol) is slowly added to this solution.
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The mixture is stirred for 3 hours at room temperature.
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The reaction is quenched with water, and the phases are separated.
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The aqueous layer is extracted with dichloromethane.
This approach typically yields the target compound with high efficiency, with reported yields approaching 100% under optimized conditions .
Reaction Conditions and Parameters
The synthesis can be optimized by controlling several key parameters:
| Parameter | Optimal Condition | Effect on Synthesis |
|---|---|---|
| Temperature | Room temperature (20°C) | Higher temperatures may lead to side reactions |
| Reaction time | 3 hours | Sufficient for complete conversion |
| Solvent | Dichloromethane | Provides good solubility for reactants |
| Base | Triethylamine | Neutralizes HCl produced during reaction |
| Reactant ratio | Slight excess of chloroacetyl chloride and base | Ensures complete conversion of indoline |
Alternative solvents such as toluene have also been employed, demonstrating the flexibility of the synthetic approach .
Biological Activities
Antimicrobial Properties
Research indicates that 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone and its derivatives exhibit significant antimicrobial activity. Studies have demonstrated efficacy against both Gram-positive bacteria (such as Bacillus subtilis) and Gram-negative bacteria (such as Escherichia coli) .
In particular, derivatives synthesized from this compound have shown promising results when tested at concentrations of 50μg/ml and 100μg/ml, using established antimicrobial agents like ampicillin as reference standards .
Antifungal Activity
Beyond antibacterial properties, derivatives of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone have demonstrated significant antifungal activity against common fungal pathogens, including:
These activities were evaluated using fluconazole as a standard reference in paper plate method assays, with the compounds showing noteworthy inhibitory effects .
Structure-Activity Relationships
The biological activity of these compounds appears to be influenced by both the indoline core and the reactive chloroacetyl group. Modifications to the base structure, particularly through substitution reactions at the chlorine position, can yield derivatives with enhanced or specialized biological properties .
Applications in Medicinal Chemistry
Pharmaceutical Synthesis
2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone serves as a valuable intermediate in the synthesis of more complex bioactive molecules. Its reactive chloroacetyl group enables facile functionalization through nucleophilic substitution reactions, making it an ideal building block for diverse pharmaceutical compounds .
A notable synthetic pathway demonstrating this utility involves:
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Reaction of 2-chloro-1-(indoline-1-yl)ethanone with 1,4-diamine benzene in chloroform with K₂CO₃
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Formation of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one
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Further reaction with various acetophenones in the presence of glacial acetic acid
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Production of final compounds with significant antimicrobial properties
Drug Discovery Applications
The indole scaffold present in this compound is particularly significant in drug discovery efforts. Indole-based compounds have been associated with various pharmacological activities, including:
These characteristics position 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone as a compound of interest for researchers seeking to develop new therapeutic agents, particularly in the context of antimicrobial resistance challenges .
| Product Reference | Purity | Price Range | Estimated Delivery |
|---|---|---|---|
| IN-DA003GU3 | 95% | To inquire | Mon 21 Apr 25 |
| 54-OR943541 | 95% | 108.00 €~708.00 € | Tue 22 Apr 25 |
| 10-F026260 | 95.0% | To inquire | Fri 02 May 25 |
| 3D-FC125681 | Min. 95% | - | Discontinued |
This availability facilitates research and development efforts involving this compound .
Related Compounds
Several structural analogs of 2-Chloro-1-(2,3-dihydro-indol-1-yl)-ethanone are also commercially available, including 2-chloro-1-(2,3-dihydro-2-methyl-1H-indol-1-yl)-ethanone (CAS: 1013-18-9), which features an additional methyl group at the 2-position of the indoline ring . These related compounds expand the potential for structure-activity relationship studies.
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